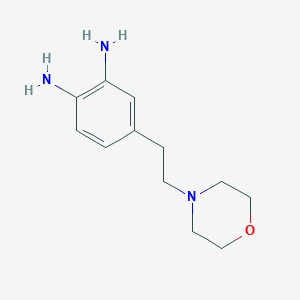
4-(2-Morpholinoethyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of MEBD consists of a benzene ring with two amine groups and a morpholinoethyl group attached . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
MEBD has a molecular weight of 221.3 g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Electrochemical Synthesis Applications 4-(2-Morpholinoethyl)benzene-1,2-diamine derivatives have been used in electrochemical synthesis. A study demonstrated the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives using anodic oxidation in water/ethanol mixtures, avoiding toxic reagents (Sharafi-kolkeshvandi et al., 2016).
Radiolabelling for Medical Research The compound has been used in radiolabelling for medical research. 4-Iodo- N -(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, was synthesized and radiolabelled with Na123I and Na125I for potential use in medical imaging (Tsopelas, 1999).
Conformational Studies in Solution and Solid State Conformational studies of molecules like 4-(2-morpholinoethyl)-Δ2-1,2,4-triazoline-5-thione have been conducted, providing insights into their biological properties and potential binding at histamine receptors (Gors et al., 1981).
Development of Selective Ligands This chemical has been part of the synthesis of new series of 2,4-disubstituted morpholines for the development of selective dopamine D(4) receptor ligands, potentially useful as antipsychotics (Audouze et al., 2004).
Density Functional Theory Study A density functional theory study on 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol provided insights into the molecular structure, vibrational frequencies, thermodynamic properties, and electronic spectra of this compound, advancing our understanding of its chemical behavior (Parlak et al., 2011).
Synthesis of Morpholine Ionic Liquids The synthesis of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids, explored their physicochemical properties, cytotoxicity, and biodegradability. This research contributes to the development of environmentally friendly solvents (Pernak et al., 2011).
Synthesis and Pharmacological Evaluation A study on the synthesis and pharmacological evaluation of Schiff bases of 4-(2-aminophenyl)morpholines highlighted their potential analgesic, antiinflammatory, antibacterial, and antifungal activities (Panneerselvam et al., 2009).
Safety and Hazards
properties
IUPAC Name |
4-(2-morpholin-4-ylethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-11-2-1-10(9-12(11)14)3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEXPAXCTCKWHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














